Butyltriphenylphosphonium iodide
Overview
Description
Butyltriphenylphosphonium iodide is a cationic surfactant belonging to the quaternary phosphonium salts category. It is known for its excellent antistatic, dispersing, and emulsifying abilities. The compound is characterized by its molecular formula C22H24IP and a molecular weight of 446.30 g/mol . It appears as a white to off-white crystal and is soluble in water and ethanol .
Mechanism of Action
Target of Action
Butyltriphenylphosphonium iodide is a type of cationic surfactant . It is primarily used as a phase transfer catalyst . The primary targets of this compound are the reactants in a chemical reaction that are in different phases . As a phase transfer catalyst, it facilitates the migration of a reactant from one phase into another, allowing the reaction to proceed .
Mode of Action
The compound interacts with its targets by reducing the energy barrier between two phases, allowing reactants to move freely between them . This results in an increased rate of reaction . It has been found to be involved in reactions of bismuth iodide with alkyltriphenylphosphonium halides .
Biochemical Pathways
It is known that phosphorus-containing compounds play a crucial role in various biochemical pathways . They are essential components of biological cells acting as substrates of enzymes or the products of enzymatic reactions .
Pharmacokinetics
It is known to be soluble in water and ethanol , which suggests it could be absorbed and distributed in the body. Its stability indicates it may persist in the body for some time before being metabolized and excreted.
Result of Action
The primary result of the action of this compound is the facilitation of chemical reactions . It has been used in the synthesis of various compounds . For example, it has been found to be involved in the reaction of bismuth iodide with methyltriphenylphosphonium iodide, leading to the formation of new bismuth complexes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reactions of bismuth iodide with alkyltriphenylphosphonium halides have been found to yield different results in different solvents and at different starting reagent molar ratios . This suggests that the compound’s action, efficacy, and stability can be affected by the chemical environment in which it is used .
Preparation Methods
Butyltriphenylphosphonium iodide can be synthesized through various methods. One common synthetic route involves the reaction of triphenylphosphine with butyl iodide under controlled conditions. The reaction typically takes place in an organic solvent such as toluene or dichloromethane, and the mixture is heated to facilitate the formation of the phosphonium salt . Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Butyltriphenylphosphonium iodide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents are required.
Wittig Reactions: It is used in Wittig reactions to form alkenes from aldehydes and ketones.
Common reagents used in these reactions include sodium hydroxide, phase transfer catalysts like tetrabutylammonium iodide, and various organic solvents . The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
Comparison with Similar Compounds
Butyltriphenylphosphonium iodide can be compared with other similar compounds such as:
Methyltriphenylphosphonium iodide: Similar in structure but with a methyl group instead of a butyl group.
Allyltriphenylphosphonium iodide: Contains an allyl group and is used in similar applications as this compound.
Benzyltriphenylphosphonium iodide: Features a benzyl group and is employed in organic synthesis and catalysis.
The uniqueness of this compound lies in its specific alkyl chain length, which influences its solubility, reactivity, and interaction with biological membranes.
Properties
IUPAC Name |
butyl(triphenyl)phosphanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24P.HI/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNCKGZETNCAMA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24IP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1779-51-7 (bromide) | |
Record name | Butyltriphenylphosphonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022949844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10945630 | |
Record name | Butyl(triphenyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22949-84-4 | |
Record name | Phosphonium, butyltriphenyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22949-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyltriphenylphosphonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022949844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyltriphenylphosphonium iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203425 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butyl(triphenyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyltriphenylphosphonium iodide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ6F4UX7HM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (3S-Hydroxy-2S-methyl)butyltriphenylphosphonium iodide in organic synthesis?
A1: (3S-Hydroxy-2S-methyl)this compound serves as a crucial chiral building block in the enantiospecific synthesis of Pseudomonic Acid C [, ]. This compound acts as a reagent, specifically a phosphonium ylide precursor, in Wittig reactions, enabling the stereoselective introduction of the specific chiral side chain found in Pseudomonic Acid C. This is particularly important due to the biological activity of Pseudomonic Acid C and its analogs as antibiotic agents.
Q2: What are the challenges associated with the synthesis of (3S-Hydroxy-2S-methyl)this compound?
A2: The synthesis of (3S-Hydroxy-2S-methyl)this compound requires careful control of stereochemistry to ensure the desired enantiomer is produced [, ]. Achieving high enantiomeric purity is essential, as the biological activity of Pseudomonic Acid C is dependent on its stereochemistry. This necessitates the use of enantiospecific synthetic strategies and careful selection of starting materials and reaction conditions.
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